molecular formula C15H20N2O3S2 B4745771 N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4745771
M. Wt: 340.5 g/mol
InChI Key: FRNYYNYHVGSLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide involves the inhibition of the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various physiological processes such as bone resorption, tumor invasion, and angiogenesis. By inhibiting the activity of these enzymes, N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide exhibits its anti-inflammatory, anti-cancer, and anti-microbial activities.
Biochemical and Physiological Effects:
N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages and limitations for laboratory experiments. One of the advantages is that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities, making it a potential therapeutic agent for various diseases. However, the limitations include its low solubility in water and its potential toxicity at high concentrations. Moreover, the synthesis of this compound is complex and requires several steps, which can be time-consuming and expensive.

Future Directions

Several future directions can be explored for the further development of N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the structure-activity relationship of this compound can be studied to identify more potent analogs with improved pharmacological properties. Additionally, the potential therapeutic applications of this compound can be further explored in preclinical and clinical studies to evaluate its efficacy and safety in humans.

Scientific Research Applications

N-allyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Several studies have reported that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer cell proliferation, respectively. Moreover, this compound has also been studied for its potential antibacterial and antifungal activities.

properties

IUPAC Name

4-methylsulfanyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-3-8-16-22(19,20)12-6-7-14(21-2)13(11-12)15(18)17-9-4-5-10-17/h3,6-7,11,16H,1,4-5,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYYNYHVGSLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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